molecular formula C8H8N2O B3182501 2-((Aminooxy)methyl)benzonitrile CAS No. 854382-51-7

2-((Aminooxy)methyl)benzonitrile

Cat. No. B3182501
CAS RN: 854382-51-7
M. Wt: 148.16 g/mol
InChI Key: TZKWGTZISCADOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((Aminooxy)methyl)benzonitrile involves various chemical reactions. The reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone — known as an oximation reaction — is a versatile click chemistry coupling that generates a robust oxime ether linkage .


Molecular Structure Analysis

The molecular formula of 2-((Aminooxy)methyl)benzonitrile is C8H8N2O . It has a density of 1.17±0.1 g/cm3 (Predicted) and a boiling point of 314.8±25.0 °C (Predicted) .

properties

IUPAC Name

2-(aminooxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-3-1-2-4-8(7)6-11-10/h1-4H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKWGTZISCADOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Aminooxy)methyl)benzonitrile

Synthesis routes and methods

Procedure details

Prepared by a similar procedure as described for preparation 15, starting from N-hydroxyphthalimide and 2-bromomethyl-benzonitrile. 13C-NMR (CDCl3) δ 141.3, 132.9, 132.8, 129.5, 128.4, 117.5, 112.4, 75.3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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